molecular formula C6H7ClN4O2 B14296213 N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide CAS No. 113674-73-0

N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide

Cat. No.: B14296213
CAS No.: 113674-73-0
M. Wt: 202.60 g/mol
InChI Key: VNLJLUKCEXQOGE-UHFFFAOYSA-N
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Description

N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide typically involves the introduction of an acetyl group and an N-oxide group to the pyrimidine ring. One common method involves the reaction of 4-amino-6-chloropyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature for several hours to yield the acetylated product. The N-oxide group can be introduced by treating the acetylated compound with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an acetyl group and an N-oxide group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

113674-73-0

Molecular Formula

C6H7ClN4O2

Molecular Weight

202.60 g/mol

IUPAC Name

N-acetyl-4-amino-6-chloropyrimidin-2-amine oxide

InChI

InChI=1S/C6H7ClN4O2/c1-3(12)11(13)6-9-4(7)2-5(8)10-6/h2,11H,1H3,(H2,8,9,10)

InChI Key

VNLJLUKCEXQOGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[NH+](C1=NC(=CC(=N1)Cl)N)[O-]

Origin of Product

United States

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